去Boc-多西他赛
描述
De-Boc-Docetaxel is a derivative of docetaxel, a well-known chemotherapeutic agent used in the treatment of various cancers, including breast, prostate, and non-small cell lung cancer. Docetaxel is a semisynthetic analog of paclitaxel, derived from the needles of the European yew tree (Taxus baccata). De-Boc-Docetaxel is characterized by the removal of the N-tert-butoxycarbonyl (Boc) protecting group from docetaxel, which can influence its chemical properties and biological activity .
科学研究应用
De-Boc-Docetaxel has a wide range of scientific research applications, including:
作用机制
安全和危害
未来方向
生化分析
Biochemical Properties
De-Boc-Docetaxel exerts its cytotoxicity by binding to β-tubulin, stabilizing microtubule structures, and inhibiting the depolymerization of microtubules . This results in the inhibition of cell growth . It interacts with various biomolecules, notably β-tubulin, and the nature of these interactions is primarily through binding, which leads to the stabilization of microtubule structures .
Cellular Effects
De-Boc-Docetaxel has significant effects on various types of cells and cellular processes. It influences cell function by preventing the separation of cancerous cells into newer ones, hence blocking the growth of the tumor . It also impacts cell signaling pathways, gene expression, and cellular metabolism . For instance, it interrupts the cell cycle at the G2/M phase, triggering cell death, inhibits the activation of anti-apoptotic genes Bcl-2 and Bcl-xL, and boosts the production of the cell cycle inhibitor p27 .
Molecular Mechanism
The molecular mechanism of action of De-Boc-Docetaxel involves its binding to microtubules, which hyper-stabilizes their structure . This destroys the cell’s ability to use its cytoskeleton in a flexible manner, thereby inhibiting cell division and promoting cell death . It does not interact with dimeric tubulin .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of De-Boc-Docetaxel change over time. It has been observed that the drug’s stability, degradation, and long-term effects on cellular function vary in in vitro or in vivo studies . For instance, co-administration of intravenous De-Boc-Docetaxel with oral piperine, a potent inhibitor of CYP3A4, resulted in an increased AUC by 230%, a longer half-life of De-Boc-Docetaxel from 0.44 to 1.14 h, and a maximum concentration Cmax increased from 6808 ng/ml for De-Boc-Docetaxel alone to 11,380 ng/ml De-Boc-Docetaxel/piperine with no apparent increase .
Dosage Effects in Animal Models
The effects of De-Boc-Docetaxel vary with different dosages in animal models . In a study conducted on Wistar rats, De-Boc-Docetaxel was administered at a dosage of 1 mg/kg on alternate days . The results showed a significant decrease in the Arthritis index and knee joint circumference in the De-Boc-Docetaxel group .
Metabolic Pathways
De-Boc-Docetaxel is involved in several metabolic pathways. It interacts with enzymes such as CYP3A4, which plays a crucial role in its metabolism . It also affects metabolic flux or metabolite levels .
Transport and Distribution
De-Boc-Docetaxel is transported and distributed within cells and tissues. Its incorporation into nanoplatforms, such as nanofibers and nanoparticles, offers targeted delivery, controlled release, and improved bioavailability, dramatically reducing systemic toxicity and enhancing patient outcomes .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of De-Boc-Docetaxel typically involves the deprotection of the N-tert-butoxycarbonyl group from docetaxel. This can be achieved using various methods, including:
Acidic Deprotection: Using aqueous phosphoric acid or concentrated sulfuric acid in tert-butyl acetate.
Thermal Deprotection: Heating in boiling water.
Catalytic Deprotection: Using silica gel as a catalyst.
Industrial Production Methods
Industrial production of De-Boc-Docetaxel follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), is common in industrial settings .
化学反应分析
Types of Reactions
De-Boc-Docetaxel undergoes various chemical reactions, including:
Reduction: Involving the removal of oxygen atoms or the addition of hydrogen atoms.
Substitution: Involving the replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as halogens (chlorine, bromine) or alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can produce deoxygenated compounds .
相似化合物的比较
Similar Compounds
Docetaxel: The parent compound, used widely in cancer chemotherapy.
Paclitaxel: Another taxane derivative with similar mechanisms of action but different pharmacokinetic properties.
Cabazitaxel: A newer taxane derivative with improved efficacy in certain cancer types.
Uniqueness of De-Boc-Docetaxel
De-Boc-Docetaxel is unique due to the removal of the N-tert-butoxycarbonyl group, which can influence its solubility, stability, and biological activity. This modification may enhance its therapeutic potential and reduce side effects compared to docetaxel .
属性
IUPAC Name |
[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-15-[(2R,3S)-3-amino-2-hydroxy-3-phenylpropanoyl]oxy-1,9,12-trihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H45NO12/c1-19-23(49-34(46)29(43)27(39)21-12-8-6-9-13-21)17-38(47)32(50-33(45)22-14-10-7-11-15-22)30-36(5,31(44)28(42)26(19)35(38,3)4)24(41)16-25-37(30,18-48-25)51-20(2)40/h6-15,23-25,27-30,32,41-43,47H,16-18,39H2,1-5H3/t23-,24-,25+,27-,28+,29+,30-,32-,36+,37-,38+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCOGLDHTESFSPY-BFLUDPMCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)N)O)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)O)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)[C@@H]([C@H](C5=CC=CC=C5)N)O)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)O)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H45NO12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
707.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
133524-69-3 | |
Record name | Benzenepropanoic acid, β-amino-α-hydroxy-, (2aR,4S,4aS,6R,9S,11S,12S,12aR,12bS)-12b-(acetyloxy)-12-(benzoyloxy)-2a,3,4,4a,5,6,9,10,11,12,12a,12b-dodecahydro-4,6,11-trihydroxy-4a,8,13,13-tetramethyl-5-oxo-7,11-methano-1H-cyclodeca[3,4]benz[1,2-b]oxet-9-yl ester, (αR,βS)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=133524-69-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 10-Deacetyl-3'-debenzoylpaclitaxel | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133524693 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-DEBOC DOCETAXEL | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 10-DEACETYL-3'-DEBENZOYLPACLITAXEL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EG6AN1S5YT | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。